molecular formula C22H22ClN3O2 B2945919 4-((5-chloropyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide CAS No. 1448135-71-4

4-((5-chloropyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide

Cat. No. B2945919
CAS RN: 1448135-71-4
M. Wt: 395.89
InChI Key: WJFPVWNJVONCFG-UHFFFAOYSA-N
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Description

4-((5-chloropyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide, also known as JNJ-31020028, is a small molecule inhibitor of the dopamine D2 receptor. It has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and addiction.

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : A study explored the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor, highlighting its potency and selectivity as an antagonist. The study provides insights into the conformations and pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Coordination Polymer Research

  • Coordination Polymers for Sensing Applications : Research on coordination polymers involving divalent metal salts and ligands, including naphthalene derivatives, demonstrated potential in sensing volatile organic compounds and metal ions. These polymers exhibit porosities and stability in aqueous environments, showing high selectivity and reusability in sensing applications (Lakshmanan et al., 2021).

Anticancer Studies

  • Anticancer Evaluation of Naphthalene Derivatives : A compound structurally similar to 4-((5-chloropyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide was synthesized and evaluated for its anticancer properties. This study provides a basis for understanding how naphthalene derivatives can be used in the development of new anticancer drugs (Salahuddin et al., 2014).

Biochemical Research

  • Selective Inhibition of Serotonin Uptake : A study on a similar compound, N-[(1-[(6-Fluoro-2-naphthalenyl)methyl]-4-piperidinyl]amino]carbonyl]-3-pyridine carboxamide, indicated its potent inhibition of serotonin uptake in synaptosomes and platelets, providing insights into biochemical pathways influenced by naphthalene derivatives (Billingsley et al., 1989).

Biomimetic Electron Transfer Research

  • Biomimetic Electron Transfer : Research on a green chromophore, structurally related to naphthalene, revealed photophysical and redox properties similar to chlorophyll a. Such compounds can be functionalized and incorporated into biomimetic electron donor−acceptor systems, suggesting potential applications in mimicking natural electron transfer processes (Lukas et al., 2002).

Chemotherapy Research

  • Identification of Potent MCH-R1 Antagonists : Research identified substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists, with compounds showing high binding affinity to the MCH receptor. This research highlights the therapeutic potential of naphthalene derivatives in obesity treatment (Kim et al., 2006).

properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxy-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c23-18-8-9-21(24-15-18)28-19-10-12-26(13-11-19)22(27)25-14-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,15,19H,10-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFPVWNJVONCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-chloropyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide

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